molecular formula C15H16O5 B197874 Minumicrolin CAS No. 88546-96-7

Minumicrolin

Cat. No. B197874
CAS RN: 88546-96-7
M. Wt: 276.28 g/mol
InChI Key: DKEANOQWICTXTP-KBPBESRZSA-N
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Description

Minumicrolin is a natural product found in Murraya paniculata . It has been identified as a plant growth inhibitor and exhibits mild butyrylcholinesterase inhibition activity . It also shows potential as an anti-tumor-promoting agent .


Synthesis Analysis

Minumicrolin has been isolated from the aerial parts of Murraya paniculata . The structures of these compounds were determined through spectral analysis .


Molecular Structure Analysis

The molecular formula of Minumicrolin is C15H16O5 . Its molecular weight is 276.28 g/mol . The IUPAC name is 8-[(1R,2R)-1,2-dihydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one . The InChI is InChI=1S/C15H16O5/c1-8(2)13(17)14(18)12-10(19-3)6-4-9-5-7-11(16)20-15(9)12/h4-7,13-14,17-18H,1H2,2-3H3/t13-,14-/m1/s1 . The Canonical SMILES is CC(=C)C@HC=C2)OC)O)O .


Physical And Chemical Properties Analysis

Minumicrolin has a molecular weight of 276.28 g/mol . It is a powder in its physical form .

Scientific Research Applications

  • Antiplatelet Aggregation Activity : Minumicrolin has shown significant activity in antiplatelet aggregation assays. It was found in Murraya omphalocarpa, and its isolation was guided by its bioactivity. This compound displayed significant inhibition of platelet aggregation induced by various agents, indicating its potential in cardiovascular research and therapies (Chia et al., 2008).

  • Plant Growth Inhibition : Minumicrolin has been identified as a potent inhibitor of plant growth, particularly effective against the second leaf sheath elongation of rice seedlings. This finding was a result of investigating naturally occurring plant growth inhibitors in Rutaceous plants in Thailand (Jiwajinda et al., 2000).

  • Butyrylcholinesterase Inhibition : In addition to its plant growth inhibition properties, Minumicrolin exhibited mild butyrylcholinesterase inhibition activity. This activity was observed in a study involving the isolation of various coumarins from Murraya paniculata (Saied et al., 2008).

  • Cytotoxicity in Cancer Research : Minumicrolin, along with other compounds, was isolated from Micromelum minutum and exhibited cytotoxicity against cholangiocarcinoma cell line KKU-100. This suggests its potential application in cancer research, specifically in the study of natural compounds with cytotoxic properties (Lekphrom et al., 2011).

Safety And Hazards

When handling Minumicrolin, it is recommended to do so in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided. Dust and aerosols should not be formed. Non-sparking tools should be used, and fire caused by electrostatic discharge steam should be prevented .

properties

IUPAC Name

8-(1,2-dihydroxy-3-methylbut-3-enyl)-7-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-8(2)13(17)14(18)12-10(19-3)6-4-9-5-7-11(16)20-15(9)12/h4-7,13-14,17-18H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEANOQWICTXTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(C(C1=C(C=CC2=C1OC(=O)C=C2)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Minumicrolin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
N Negi, A Ochi, M Kurosawa, K Ushijima… - Chemical and …, 2005 - jstage.jst.go.jp
… the C-9 and C-9 of murrangatin (2) and minumicrolin (3) moieties. In our previous paper,8) we … of murrangatin (2) and minumicrolin (3) with the exception of the absolute stereochemistry. …
Number of citations: 33 www.jstage.jst.go.jp
S Jiwajinda, V Santisopasri… - Bioscience …, 2000 - academic.oup.com
… 2nd leaf sheath elongation of rice, as was seen with minumicrolin (IC = 0.004 mM). The 1,2-diol in the alkyl side chain of minumicrolin must be responsible for such strong activity. 4) The …
Number of citations: 18 academic.oup.com
C Ito, H Furukawa, H Ishii, T Ishikawa… - Journal of the Chemical …, 1990 - pubs.rsc.org
… The relative configurations hitherto reported for the α-glycol moieties in murrangatin (erythro) and minumicrolin (threo) have been revised to threo for compound (6a) and erythro for …
Number of citations: 52 pubs.rsc.org
S Saied, SS Nizami, I Anis - Journal of Asian natural products …, 2008 - Taylor & Francis
Two new coumarins, murrmeranzin (1) and murralonginal (2), together with four known compounds minumicrolin (… Minumicrolin (3) showed mild butyrylcholinesterase inhibition activity. …
Number of citations: 24 www.tandfonline.com
C Ito, M Itoigawa, H Furukawa, H Tokuda, Y Okuda… - Cancer letters, 1999 - Elsevier
In a search for anti-tumor-promoting agents, we carried out a primary screening of twenty-nine 8-substituted and four 6-substituted derivatives of 7-methoxycoumarins isolated from …
Number of citations: 46 www.sciencedirect.com
T Kinoshita, JB Wu, FC Ho - Phytochemistry, 1996 - Elsevier
A new C-8 prenylated 5,7-dimethoxycoumarin, omphamurrayone, was isolated from the leaves of Murraya paniculata var. omphalocarpa, and its structure was established as 5,7-…
Number of citations: 31 www.sciencedirect.com
D Joshi, KJ Gohil - Journal of Pharmacopuncture, 2023 - ncbi.nlm.nih.gov
… Acetone extraction of root bark extracts have shown the levels of coumarins like minumicrolin isovalerate, murralonginol isovalerate, murrangatin isovalerate, chloculol, and an indole …
Number of citations: 6 www.ncbi.nlm.nih.gov
R Lekphrom, S Kanokmedhakul… - Archives of Pharmacal …, 2011 - Springer
… ), together with seven known 7-oxygenated coumarins, murralonginol isovalerate (3), murralongin (4), micromelin (5), scopoletin (6), microminutin (7), murrangatin (8), and minumicrolin …
Number of citations: 29 link.springer.com
RDH Murray - Natural product reports, 1989 - pubs.rsc.org
… been deduced for murrangatin, it followed that minumicrolin was the threo-isomer. Some … that murrangatin was the threoisomer and minumicrolin the erythro. These reassignments were …
Number of citations: 314 pubs.rsc.org
JK Lin, TS Wu - Journal of the Chinese Chemical Society, 1994 - Wiley Online Library
… (1'-ethoxy-2'-hydroxy-3'-methyl-3-butenyl) coumarin (11),9 umbelliferone (12),34 paniculatin (13),3 braylin (14),35 auraptenol (IS),n meranzin hydrate (16),27 minumicrolin (17) (=(+}-…
Number of citations: 25 onlinelibrary.wiley.com

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